molecular formula C26H24N2O7 B12591952 O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine CAS No. 647822-15-9

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine

Cat. No.: B12591952
CAS No.: 647822-15-9
M. Wt: 476.5 g/mol
InChI Key: ZOMJGGWLWHJHPY-QFIPXVFZSA-N
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Description

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine: is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyl group, a carboxybenzoyl group, and a tyrosylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Coupling Reaction: The protected L-tyrosine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction using benzyl bromide and a base such as sodium hydride (NaH).

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Benzyl bromide (C₆H₅CH₂Br) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The benzyl and carboxybenzoyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group.

    O-Benzyl-L-tyrosine: Lacks the glycine moiety.

    N-(2-Carboxybenzoyl)-L-tyrosylglycine: Lacks the benzyl group.

Uniqueness

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

647822-15-9

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C26H24N2O7/c29-23(30)15-27-25(32)22(28-24(31)20-8-4-5-9-21(20)26(33)34)14-17-10-12-19(13-11-17)35-16-18-6-2-1-3-7-18/h1-13,22H,14-16H2,(H,27,32)(H,28,31)(H,29,30)(H,33,34)/t22-/m0/s1

InChI Key

ZOMJGGWLWHJHPY-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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